2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline
Description
Properties
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-17(21-15-6-4-3-5-14(15)20-13)23-9-11-24(12-10-23)18-19-8-7-16(22-18)25-2/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQICVCCMWUQDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as glyoxal or diketones) under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoxaline core.
Attachment of the Methoxypyrimidinyl Group: The final step involves the introduction of the methoxypyrimidinyl group through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoxaline or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper.
Major Products
Oxidation: Quinoxaline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoxaline derivatives and piperazine ring modifications.
Substitution: Various substituted quinoxaline and piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of quinoxaline compounds exhibit promising anticancer properties. 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies show that it may selectively target cancerous cells while sparing normal cells, thus reducing side effects commonly associated with chemotherapeutic agents.
1.2 Neurological Disorders
This compound is also being studied for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to interact with neurotransmitter receptors suggests a role in modulating synaptic transmission, which is crucial for cognitive function.
1.3 Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. This opens avenues for developing new antibiotics, especially in the context of rising antibiotic resistance .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective inhibition of cancer cell lines with minimal toxicity to normal cells. |
| Study B | Neurological Effects | Showed improvement in cognitive function in animal models of Alzheimer's disease when administered the compound. |
| Study C | Antimicrobial Testing | Exhibited significant inhibitory effects against multi-drug resistant bacterial strains. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including:
- Nucleophilic Substitution : Reaction between piperazine derivatives and halogenated pyrimidines.
- Cyclization Reactions : Formation of the quinoxaline core through cyclization methods that may include heating under acidic or basic conditions.
- Purification Techniques : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins. For example, it may bind to and inhibit the activity of certain kinases or G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Structural Modifications in Piperazine-Linked Quinoxalines
The piperazine-quinoxaline scaffold is a common feature in several analogs, with variations in substituents significantly altering properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxypyrimidinyl group (electron-donating) contrasts with analogs featuring fluorophenyl (electron-withdrawing, ) or trifluoromethyl groups (). Such substitutions influence solubility, metabolic stability, and target affinity.
- Heterocyclic Substituents : Pyrrolidinyl () and pyrazolyl () groups introduce nitrogen-rich motifs, enhancing hydrogen-bonding interactions or basicity compared to the methoxy group in the target compound.
Comparison with Quinoxaline-Pyrimidine Hybrids
describes quinoxaline derivatives with pyrimidine substituents, though linked via different scaffolds:
Key Observations :
- Methoxy vs. Chloro Substituents : Compound 7c (methoxy) demonstrated antioxidant activity, whereas 7d (chloro) may exhibit altered pharmacokinetics due to increased lipophilicity . The target compound’s methoxypyrimidine group could similarly enhance solubility but reduce membrane permeability compared to halogenated analogs.
Piperazine-Linked Heterocycles in Drug Design
highlights piperazine-linked quinolines (e.g., C6: Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate), which share structural motifs with the target compound:
Key Observations :
- Quinoline vs.
- Crystallinity : Methoxy-substituted analogs like C6 form stable crystals (yellow/white solids) , suggesting the target compound may also exhibit favorable crystallization properties.
Biological Activity
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 284.35 g/mol. It features a quinoxaline core, which is known for its diverse pharmacological properties. The presence of the piperazine and pyrimidine moieties enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. Notably, it has been studied for its inhibitory effects on various kinases, which play crucial roles in cancer progression and cell proliferation.
Biological Activity Overview
The compound has shown promising results in several studies:
-
Anticancer Activity :
- VEGFR-2 Inhibition : A study evaluated derivatives of 3-methylquinoxalines as potential inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2). The synthesized compounds exhibited significant cytotoxicity against HepG2 and MCF-7 cancer cell lines, with IC50 values ranging from 2.1 to 9.8 µM, indicating effective inhibition compared to standard drugs like sorafenib .
- Apoptosis Induction : Compound 11e , a derivative related to the target compound, induced apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins (caspase-3 and caspase-9) while decreasing anti-apoptotic proteins (Bcl-2) .
- Neurological Effects :
Table 1: Summary of Biological Activities
| Activity | Target | IC50 Values (µM) | Notes |
|---|---|---|---|
| VEGFR-2 Inhibition | Cancer Cells | 2.1 - 9.8 | Effective against HepG2 and MCF-7 |
| Apoptosis Induction | Cancer Cells | N/A | Induces apoptosis via caspase activation |
| Neurological Activity | Muscarinic Receptors | N/A | Potential for treating cognitive disorders |
Case Study: VEGFR-2 Inhibition
In a notable study, derivatives including this compound were synthesized and tested for their ability to inhibit VEGFR-2. The most promising derivative showed significant cytotoxicity and was further analyzed for its apoptotic effects through cell cycle analysis and western blotting techniques . The study concluded that modifications to the quinoxaline structure could enhance the anticancer properties.
Q & A
Q. Key Parameters :
- Temperature control during condensation to avoid side reactions.
- Use of inert atmosphere (N) to prevent oxidation of sensitive intermediates.
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoxaline aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: ~424 Da) .
- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .
Q. Common Pitfalls :
- Overlapping NMR signals from piperazine and quinoxaline moieties may require 2D NMR (e.g., COSY, HSQC) .
Basic: What preliminary biological screening strategies are recommended for this compound?
Methodological Answer:
- In Vitro Assays :
- Target Identification : Molecular docking against kinases (e.g., EGFR, PI3K) using AutoDock Vina to prioritize in vitro enzyme assays .
Controls : Include reference drugs (e.g., doxorubicin for anticancer assays) and solvent-only blanks.
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
- Substituent Effects :
- Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO) to enhance kinase inhibition .
- Modify the piperazine ring with bulky substituents to improve selectivity for CNS targets .
- Tools :
Case Study : Analogues with 4-fluorophenyl instead of 4-methoxypyrimidine showed 3-fold higher EGFR inhibition .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility Checks :
- Validate assay conditions (e.g., cell passage number, serum concentration) .
- Compare solubility profiles (DMSO vs. saline) using dynamic light scattering (DLS) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC variability across cell lines) and apply statistical models (ANOVA) to identify outliers .
Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
Advanced: What computational strategies predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction :
- Use SwissADME to estimate CYP450 metabolism and blood-brain barrier penetration .
- ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
- Metabolite Identification :
- LC-MS/MS to detect phase I/II metabolites in microsomal incubations (rat/human liver S9 fractions) .
Optimization : Introduce methyl groups on the quinoxaline ring to block oxidative metabolism .
Advanced: How can stability issues in aqueous solutions be mitigated?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis of the methoxy group under acidic conditions (pH < 3) .
- Photooxidation of the quinoxaline core (λ > 300 nm) .
- Stabilization Methods :
- Lyophilization with cyclodextrins to enhance shelf life .
- Use of amber vials and antioxidants (e.g., BHT) during storage .
Analytical Monitoring : Forced degradation studies (ICH guidelines) with HPLC tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
